trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid: is an organic compound characterized by a cyclopropane ring substituted with a 2,5-dimethylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,5-dimethylphenyl diazomethane with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as O-acetylserine sulfhydrylase, which is involved in cysteine biosynthesis. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the metabolic pathway .
Comparison with Similar Compounds
Similar Compounds
trans-1,2-Dimethylcyclopropane: Similar in structure but lacks the carboxylic acid group.
trans-2-Phenylcyclopropane-1-carboxylic acid: Similar but with a phenyl group instead of a 2,5-dimethylphenyl group.
Uniqueness
trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the 2,5-dimethylphenyl group and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H14O2 |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-3-4-8(2)9(5-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14) |
InChI Key |
ROCCQLQIKAVDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC2C(=O)O |
Origin of Product |
United States |
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